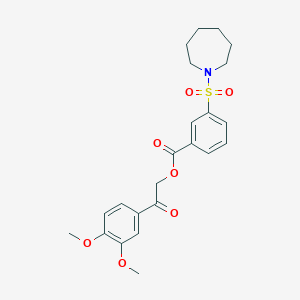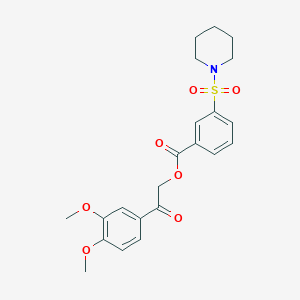![molecular formula C13H13N3O3S2 B285351 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B285351.png)
3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or proteins involved in cell division and proliferation. This may ultimately lead to the death of cancer cells or the suppression of fungal growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on normal cells or tissues. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its high potency and selectivity, which allows for the study of specific biological processes. However, its limited solubility in water can pose challenges in certain experiments, and its complex synthesis method may limit its availability.
Orientations Futures
There are several potential future directions for research on 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its applications in materials science, such as the synthesis of novel materials with unique properties. Additionally, research can be conducted to optimize its synthesis method and improve its solubility in water for easier use in lab experiments.
Conclusion:
In conclusion, this compound is a compound with significant potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 3-methyl-4-nitrothiophene-2-sulfonamide with 1,3,5-triazine-2,4-diamine in the presence of a base such as potassium carbonate. The resulting compound is then treated with a reducing agent such as sodium borohydride to yield the final product.
Applications De Recherche Scientifique
3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In agriculture, it has been tested for its ability to control plant diseases caused by fungi.
Propriétés
Formule moléculaire |
C13H13N3O3S2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
6-(benzenesulfonylmethyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C13H13N3O3S2/c1-9-12(17)16-10(7-20-13(16)15-14-9)8-21(18,19)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
Clé InChI |
ADUSYBWMVRDSDE-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)
![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285273.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)


![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)

![Ethyl 4-[4-(azepane-1-sulfonyl)benzamido]benzoate](/img/structure/B285287.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
